Product packaging for 2-Bromo-3-(trifluoromethyl)aniline(Cat. No.:CAS No. 58458-10-9)

2-Bromo-3-(trifluoromethyl)aniline

Cat. No.: B1266073
CAS No.: 58458-10-9
M. Wt: 240.02 g/mol
InChI Key: XIUJCAJFRWDEKE-UHFFFAOYSA-N
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Description

Significance of Halogenated and Trifluoromethylated Anilines in Organic Synthesis and Applied Sciences

Halogenated and trifluoromethylated anilines are of paramount importance in the fields of organic synthesis and applied sciences. Aryl halides, including halogenated anilines, are fundamental building blocks for creating complex molecules through methods like cross-coupling reactions. nih.gov The introduction of a trifluoromethyl group (-CF3) into an aniline (B41778) molecule can significantly enhance its metabolic stability, lipophilicity, and binding affinity to biological targets. researchgate.netacs.org This makes these compounds particularly valuable in the development of new drugs and agrochemicals. researchgate.netnih.gov In fact, approximately 25% of agrochemicals currently in use contain fluorine, often in the form of an aromatic trifluoromethyl group. researchgate.netnih.gov The electron-withdrawing nature of both the halogen and the trifluoromethyl group can also influence the reactivity of the aniline ring, allowing for selective chemical transformations. ontosight.ai

The utility of these compounds extends to the creation of novel functional materials, dyes, and pigments. acs.org The ability to fine-tune the electronic and steric properties of the aniline molecule through the strategic placement of halogen and trifluoromethyl substituents allows chemists to design molecules with specific desired characteristics.

Historical Context of Aniline Derivatization Research

The history of aniline derivatization is a rich narrative that begins in the mid-19th century. trc-leiden.nl Initially isolated from the destructive distillation of indigo (B80030) in 1826 by Otto Unverdorben, who named it "Crystallin," the compound was later independently isolated from coal tar by Friedlieb Runge in 1834, who called it "kyanol." trc-leiden.nlmcgill.cawikipedia.org The name "aniline" was given in 1840 by Carl Julius Fritzsche after treating indigo with caustic potash. trc-leiden.nlwikipedia.org

A pivotal moment came in 1856 when William Henry Perkin, a student of August Wilhelm von Hofmann, accidentally synthesized the first synthetic dye, mauveine, from aniline. trc-leiden.nlmcgill.caduanemorris.com This discovery launched the synthetic dye industry and spurred extensive research into the chemical modification of aniline. trc-leiden.nlmcgill.ca French chemist Antoine Béchamp later developed a method for the mass production of aniline, further fueling the growth of this new industry. mcgill.cawikipedia.org This era of intense research led to the creation of a vast array of aniline derivatives with diverse applications, from pigments to pharmaceuticals, such as the development of Salvarsan, the first effective treatment for syphilis. mcgill.ca The derivatization of aniline has continued to be a vibrant area of research, leading to the development of countless compounds with important applications in medicine, agriculture, and materials science. researchgate.netacs.orgacs.org

Overview of Research Trajectories for 2-Bromo-3-(trifluoromethyl)aniline

Current research involving this compound primarily focuses on its role as a key synthetic intermediate. ontosight.ai Its structural features make it a valuable precursor for the synthesis of more complex molecules with potential biological activity. ontosight.ai Researchers are actively exploring its use in the development of novel pharmaceuticals, including anti-inflammatory drugs, and agrochemicals like herbicides and fungicides. ontosight.ai

Investigations into the synthesis of this compound itself are also ongoing, with methods such as the bromination of 3-(trifluoromethyl)aniline (B124266) being explored. ontosight.ai The reactivity of its functional groups—the amino group, the bromine atom, and the trifluoromethylated benzene (B151609) ring—provides multiple avenues for further chemical modification, allowing for the creation of a diverse library of derivatives. These derivatives are then often screened for potential antimicrobial and anticancer properties. ontosight.ai

Scope and Objectives of Academic Inquiry on this compound

Academic inquiry into this compound is centered on understanding its fundamental chemical properties and expanding its synthetic utility. Key objectives include:

Developing efficient and selective synthetic routes to this compound and its derivatives. ontosight.aiorgsyn.org

Investigating its reactivity in various chemical transformations, such as cross-coupling reactions and nucleophilic substitutions.

Exploring its application as a building block for the synthesis of novel compounds with potential applications in medicinal chemistry and agrochemistry. ontosight.aisigmaaldrich.com

Characterizing the physicochemical properties of the compound and its derivatives to understand structure-activity relationships. nih.gov

The ultimate goal of this research is to leverage the unique properties of this compound to create new molecules that can address challenges in areas such as human health and food production. ontosight.ai

Chemical and Physical Properties

PropertyValue
IUPAC Name This compound
Molecular Formula C₇H₅BrF₃N
Molecular Weight 240.02 g/mol
CAS Number 58458-10-9
Physical Form White to yellow to red solid or semi-solid or liquid
Purity 98%

Data sourced from multiple reputable chemical suppliers and databases. nih.govsigmaaldrich.comthermofisher.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5BrF3N B1266073 2-Bromo-3-(trifluoromethyl)aniline CAS No. 58458-10-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-3-(trifluoromethyl)aniline
Source PubChem
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InChI

InChI=1S/C7H5BrF3N/c8-6-4(7(9,10)11)2-1-3-5(6)12/h1-3H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIUJCAJFRWDEKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)N)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40207157
Record name 2-Bromo-3-(trifluoromethyl)aniline
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Molecular Weight

240.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58458-10-9
Record name 2-Bromo-3-(trifluoromethyl)benzenamine
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Record name 2-Bromo-3-(trifluoromethyl)aniline
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Record name 2-Bromo-3-(trifluoromethyl)aniline
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Record name 2-bromo-3-(trifluoromethyl)aniline
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Record name 2-BROMO-3-(TRIFLUOROMETHYL)ANILINE
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Synthetic Methodologies and Chemical Transformations of 2 Bromo 3 Trifluoromethyl Aniline

Established Synthetic Routes for 2-Bromo-3-(trifluoromethyl)aniline

The primary and most documented method for synthesizing this compound is through the direct bromination of 3-(trifluoromethyl)aniline (B124266). ontosight.ai This approach falls under the category of electrophilic aromatic substitution, a fundamental reaction in organic chemistry. However, alternative pathways starting from different precursors have also been explored to overcome some of the challenges associated with direct bromination.

Electrophilic Aromatic Substitution: Bromination of 3-(trifluoromethyl)aniline

The synthesis of this compound is most commonly achieved by the electrophilic bromination of 3-(trifluoromethyl)aniline. In this reaction, an electrophilic bromine species attacks the electron-rich benzene (B151609) ring. The substitution pattern is dictated by the combined directing effects of the activating amino (-NH2) group and the deactivating, meta-directing trifluoromethyl (-CF3) group. The amino group strongly directs incoming electrophiles to the ortho and para positions (positions 2, 4, and 6), while the trifluoromethyl group directs to the meta positions (positions 2 and 6). The convergence of these directing effects makes positions 2 and 6 the most probable sites for bromination.

The choice of brominating agent is critical to control the reactivity and prevent undesired side reactions, such as polybromination.

Molecular Bromine (Br₂): While a fundamental brominating agent, the direct use of molecular bromine with highly activated rings like anilines often leads to the formation of polybrominated products. orgsyn.org The strong activating effect of the amino group makes the aromatic ring so electron-rich that the reaction can be difficult to stop at monosubstitution. chemistrysteps.compearson.com

N-Bromosuccinimide (NBS): NBS is a milder and more selective source of electrophilic bromine, making it a preferred reagent for the controlled bromination of anilines and other electron-rich aromatic compounds. wikipedia.org Research has shown that the bromination of 3-(trifluoromethyl)aniline with NBS can be effectively tuned by the choice of solvent. lookchem.com The polarity of the solvent influences the regioselectivity of the reaction, allowing for the preferential formation of specific isomers. lookchem.com For instance, using DMF as the solvent often promotes high para-selectivity in the bromination of anilines. wikipedia.org

Typically, electrophilic halogenation of aromatic rings requires a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃), to polarize the halogen molecule and generate a more potent electrophile. byjus.comucalgary.ca However, in the case of anilines, the use of Lewis acids is generally avoided.

The amino group of aniline (B41778) is a Lewis base due to the lone pair of electrons on the nitrogen atom. This lone pair readily reacts with a Lewis acid catalyst. chemistrysteps.comyoutube.com The resulting complex formation places a positive charge on the nitrogen atom, transforming the strongly activating -NH₂ group into a strongly deactivating -NH₃⁺-like group. chemistrysteps.com This deactivation makes the aromatic ring less susceptible to electrophilic attack, effectively halting the desired bromination reaction. chemistrysteps.compearson.com

A significant challenge in the synthesis of this compound is controlling the position of bromination. The directing effects of the -NH₂ and -CF₃ groups lead to the formation of a mixture of constitutional isomers, primarily 2-bromo-, 4-bromo-, and 6-bromo-3-(trifluoromethyl)aniline.

The regioselectivity is highly dependent on reaction conditions, particularly the solvent used. Studies involving the bromination of 3-(trifluoromethyl)aniline with N-Bromosuccinimide have demonstrated that solvent polarity can significantly alter the ratio of the resulting isomers. lookchem.com Non-polar solvents tend to favor the formation of the 2-bromo and 6-bromo isomers, whereas polar solvents can increase the proportion of the 4-bromo isomer. This solvent-dependent selectivity provides a method for tuning the reaction towards the desired product. lookchem.com

The table below, based on data from a study on the NBS-mediated bromination of meta-substituted anilines, illustrates the influence of the reaction medium on isomer distribution for 3-(trifluoromethyl)aniline. lookchem.com

Solvent2-Bromo Isomer (%)4-Bromo Isomer (%)6-Bromo Isomer (%)
Carbon Tetrachloride (CCl₄)451045
Tetrahydrofuran (THF)421840
Acetonitrile (B52724) (MeCN)323434
Methanol (MeOH)304030

Separation of the desired 2-bromo isomer from the other isomers is typically achieved using chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), which can distinguish between the closely related compounds based on their differing polarities. lookchem.com

Alternative Synthetic Pathways and Precursors for Aniline Derivatives

To circumvent the regioselectivity issues of direct bromination, alternative synthetic strategies have been devised. These often involve using different starting materials or protecting the reactive amino group.

Synthesis from Dihalogenated Precursors: One conceptual alternative route involves starting with a precursor like 2,3-dibromobenzene. This molecule could undergo trifluoromethylation followed by a nucleophilic aromatic substitution or a coupling reaction to introduce the amino group, leading to the final product. ontosight.ai

Advanced Synthetic Strategies and Green Chemistry Approaches

Modern synthetic chemistry emphasizes the development of more efficient, safer, and environmentally benign processes.

Ionic Liquids and Copper Catalysis: A greener approach to the bromination of unprotected anilines utilizes copper(II) bromide (CuBr₂) in an ionic liquid. beilstein-journals.org In this system, CuBr₂ acts as both the bromine source and the catalyst, and the reaction proceeds under mild conditions with high regioselectivity for the para-position. beilstein-journals.orggoogle.com While this specific method favors the 4-bromo isomer for 3-trifluoromethylaniline, the principle represents a significant advancement in reducing hazardous reagents and simplifying procedures. beilstein-journals.org

Electrochemical Synthesis: An advanced strategy involves the potential-controlled electrochemical halogenation of anilines. This method allows for precise control over the reaction by tuning the electrode potential, enabling the selective generation of monohalogenated products. It operates under mild, room-temperature conditions without the need for chemical oxidants or transition metal catalysts, offering a clean and sustainable synthetic route. acs.org

Solvent-Free and Alternative Solvent Reactions: Solid-state bromination using NBS offers a solvent-free alternative that can enhance selectivity and reactivity while being environmentally friendly. rsc.org Additionally, replacing hazardous chlorinated solvents like carbon tetrachloride with less toxic alternatives such as (trifluoromethyl)benzene for NBS brominations is another green chemistry practice. researchgate.net

Development of Environmentally Benign Bromination Protocols

The traditional bromination of aromatic compounds often involves hazardous reagents like elemental bromine and environmentally persistent solvents. Consequently, the development of greener alternatives is a paramount goal in modern organic synthesis. A notable advancement in this area is the use of copper(II) bromide (CuBr₂) as a brominating agent.

Research has demonstrated the effective bromination of unprotected anilines using copper(II) bromide in ionic liquids, offering a milder and more selective method compared to traditional approaches. researchgate.net In these protocols, the ionic liquid serves as both the solvent and a promoter, facilitating the reaction under gentle conditions. For instance, the bromination of 3-(trifluoromethyl)aniline using 3 equivalents of CuBr₂ in 1-hexyl-3-methylimidazolium (B1224943) bromide at room temperature yields the para-brominated product, 4-bromo-3-(trifluoromethyl)aniline, with high regioselectivity. researchgate.net While this specific example leads to the 4-bromo isomer, the principle of using copper halides for the bromination of anilines represents a significant step towards more environmentally friendly processes.

Another sustainable approach involves copper-catalyzed oxidative bromination. A highly practical procedure utilizes a catalytic amount of copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) with sodium bromide (NaBr) as the bromine source and sodium persulfate (Na₂S₂O₈) as the oxidant. sci-hub.se This method, conducted in an acetonitrile-water solvent system at temperatures ranging from 7 to 25°C, allows for the regioselective monobromination of various anilines. sci-hub.se The reaction conditions are mild and the reagents are inexpensive and readily available, making this an attractive green alternative.

Furthermore, the use of N-Bromosuccinimide (NBS) is a well-established method for electrophilic aromatic bromination. lookchem.com When employed with electron-rich aromatic compounds like anilines, the choice of solvent can significantly influence the regioselectivity of the bromination. lookchem.comwikipedia.org

Sustainable Solvent Selection for Enhanced Reaction Efficiency

The choice of solvent plays a critical role in the efficiency and environmental impact of a chemical process. In the synthesis of this compound, a shift towards sustainable solvents is evident. Ionic liquids, for example, have been successfully used as recyclable solvents for the copper(II) bromide-mediated bromination of anilines. researchgate.net Their non-volatile nature and ability to dissolve a wide range of organic and inorganic compounds make them excellent candidates for greening chemical reactions.

The polarity of the solvent has also been shown to have a marked effect on the regioselectivity of the bromination of anilines bearing an electron-withdrawing group in the meta position. lookchem.com By carefully selecting the reaction medium, it is possible to tune the outcome of the bromination reaction. For instance, in the bromination of meta-substituted anilines with N-Bromosuccinimide, the molar fractions of the resulting isomers are directly influenced by the polarity of the solvent used. lookchem.com This provides a powerful tool for directing the synthesis towards the desired isomer.

The use of aqueous solvent systems is another hallmark of green chemistry. An efficient, metal-free synthesis of aryl bromides from aniline derivatives has been described using molecular bromine in an aqueous medium. ias.ac.in This one-pot reaction proceeds at ambient temperature with short reaction times and a simple workup, offering a viable alternative to the classic Sandmeyer reaction. ias.ac.in

Process Intensification in this compound Synthesis

Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. Techniques such as microwave irradiation, ultrasound, and continuous flow synthesis are at the forefront of this revolution in chemical production.

Microwave-assisted organic synthesis has been shown to accelerate a variety of organic reactions, often leading to higher yields and cleaner products in significantly shorter reaction times. ajrconline.org While specific applications to the synthesis of this compound are not extensively documented, the successful use of microwave irradiation for other aniline derivatizations suggests its potential applicability. ajrconline.orggoogle.com

Ultrasound has also emerged as a powerful tool in organic synthesis. An efficient method for the N-alkylation of anilines with α-bromoacetophenones has been developed using ultrasound irradiation under solvent-free conditions. nih.govnih.gov This technique offers mild reaction conditions, short reaction times (30–45 minutes), and high yields (73–83%). nih.govnih.gov The application of ultrasound to the bromination of 3-(trifluoromethyl)aniline could potentially offer similar advantages.

Continuous flow synthesis provides a safe, scalable, and efficient alternative to traditional batch processing. The synthesis of primary amines from nitro compounds has been successfully demonstrated in a continuous flow setup, highlighting the potential for producing aniline precursors in a more controlled manner. beilstein-journals.org The subsequent halogenation could also be integrated into a continuous flow system, offering a streamlined process for the production of this compound.

Mechanistic Insights into Synthesis Reactions

A thorough understanding of the reaction mechanisms is crucial for optimizing reaction conditions and controlling product selectivity. The synthesis of this compound from 3-(trifluoromethyl)aniline is a classic example of electrophilic aromatic substitution, where the interplay of substituent effects governs the outcome of the reaction.

Exploration of Electrophilic Aromatic Substitution Mechanisms

The bromination of 3-(trifluoromethyl)aniline is governed by the directing effects of the two substituents on the aromatic ring: the amino group (-NH₂) and the trifluoromethyl group (-CF₃).

The amino group is a powerful activating group and an ortho-, para-director. organicchemistrytutor.comyoutube.com Through resonance, it donates electron density to the benzene ring, particularly at the ortho and para positions, making these sites more susceptible to electrophilic attack. youtube.com

Conversely, the trifluoromethyl group is a strong electron-withdrawing group and a meta-director. youtube.com It deactivates the ring towards electrophilic substitution by inductively pulling electron density away from it. youtube.com

In 3-(trifluoromethyl)aniline, these two effects are in opposition. The activating -NH₂ group at position 1 directs incoming electrophiles to positions 2, 4, and 6. The deactivating -CF₃ group at position 3 directs incoming electrophiles to positions 5. The powerful activating effect of the amino group generally dominates, leading to substitution at the positions ortho and para to it. Therefore, the primary products of bromination are expected to be this compound and 4-bromo-3-(trifluoromethyl)aniline, with the potential for some 6-bromo-3-(trifluoromethyl)aniline as well. The steric hindrance from the adjacent trifluoromethyl group may influence the ratio of the ortho isomers.

The reaction mechanism for bromination typically involves the generation of an electrophilic bromine species (e.g., Br⁺), which then attacks the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or Wheland intermediate. lookchem.com Subsequent loss of a proton restores the aromaticity of the ring and yields the brominated product.

Kinetic Studies of Bromination Processes

Kinetic studies on the bromination of a series of meta-substituted anilines have shown that the formation of the Wheland intermediate is generally the rate-determining step. lookchem.com The stability of this intermediate, which is influenced by the electronic and steric effects of the substituents, directly impacts the reaction rate.

Derivatization and Functionalization Reactions of this compound

The presence of both a bromine atom and an amino group makes this compound a versatile building block for the synthesis of more complex molecules. Each of these functional groups can be selectively transformed to introduce a wide range of new functionalities.

The bromine atom is an excellent handle for carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, such as a boronic acid or ester. This is a powerful method for the synthesis of biaryls and other complex aromatic structures. nih.govclockss.orgclaremont.edunih.gov The general conditions for Suzuki-Miyaura coupling of bromoanilines often involve a palladium catalyst, a phosphine (B1218219) ligand, and a base in a suitable solvent. clockss.org

Buchwald-Hartwig Amination: This reaction enables the formation of a new carbon-nitrogen bond by coupling the aryl bromide with an amine. acs.orgwikipedia.orgnih.govlibretexts.orgnsf.gov It is a widely used method for the synthesis of diarylamines and other N-arylated compounds. The reaction typically employs a palladium catalyst with a specialized phosphine ligand and a strong base. acs.orgwikipedia.org

The amino group can undergo a variety of transformations, including:

N-Acylation: The amino group can be readily acylated with acyl chlorides or anhydrides to form the corresponding amides. This is often done to protect the amino group or to introduce new functional moieties. orgsyn.org

N-Alkylation: The amino group can be alkylated with alkyl halides to form secondary or tertiary amines. nih.govnih.gov

Diazotization and Sandmeyer Reactions: The primary amino group can be converted to a diazonium salt, which is a versatile intermediate. The diazonium group can then be replaced by a wide variety of substituents, including halogens (Cl, Br, I), cyano (-CN), hydroxyl (-OH), and trifluoromethyl (-CF₃) groups, through the Sandmeyer reaction or related transformations. researchgate.netias.ac.inwikipedia.orgorganic-chemistry.orgguidechem.com This allows for the introduction of a diverse range of functional groups at the position of the original amino group.

The strategic combination of these derivatization and functionalization reactions allows for the elaboration of the this compound scaffold into a vast array of complex target molecules for various applications.

Nucleophilic Substitution Reactions of the Bromine Atom

The bromine atom in this compound is susceptible to nucleophilic substitution, although the electron-donating nature of the adjacent amino group can decrease its reactivity towards nucleophilic aromatic substitution (SNAr) reactions. However, under appropriate conditions, particularly with strong nucleophiles or through metal-catalyzed processes, the bromine can be displaced.

For instance, the bromine atom can be substituted by nucleophiles such as amines or thiols. These reactions often require elevated temperatures and the use of a base to facilitate the substitution. The electron-withdrawing trifluoromethyl group can influence the regioselectivity of such reactions, particularly in cases where a benzyne (B1209423) intermediate might be formed under very strong basic conditions. masterorganicchemistry.com

Table 1: Examples of Nucleophilic Substitution Reactions

Nucleophile Reagent/Conditions Product Type
Amine (R-NH₂) Strong base (e.g., NaNH₂) Substituted aniline

It's important to note that direct SNAr reactions on this substrate are less common than the palladium-catalyzed cross-coupling reactions discussed later, which offer milder conditions and greater functional group tolerance.

Oxidation and Reduction Pathways of the Aniline Moiety

The aniline functional group in this compound can undergo both oxidation and reduction, leading to a variety of useful derivatives.

Oxidation: The amino group can be oxidized to a nitro group. This transformation is typically carried out using strong oxidizing agents. For example, anilines bearing electron-withdrawing groups can be oxidized to the corresponding nitro derivatives using reagents like sodium perborate (B1237305) in acetic acid. mdpi.com Another common method involves the use of hydrogen peroxide. mdpi.com The resulting 1-bromo-2-nitro-3-(trifluoromethyl)benzene (B11752501) is a valuable intermediate for further synthetic manipulations.

Reduction: While the amino group is already in a reduced state, the corresponding nitro compound, 1-bromo-2-nitro-3-(trifluoromethyl)benzene, can be reduced back to the aniline. This reduction is a crucial step if the nitro group was used as a directing group or for other synthetic purposes. Common reducing agents for this transformation include catalytic hydrogenation with palladium on carbon (Pd/C) or Raney nickel. wikipedia.orgcommonorganicchemistry.com Metal-based reductions using iron in acidic media or tin(II) chloride are also effective and can offer chemoselectivity in the presence of other reducible functional groups. wikipedia.orgyoutube.com

Table 2: Oxidation and Reduction of the Aniline Moiety and its Nitro-Precursor

Transformation Starting Material Reagents/Conditions Product
Oxidation This compound Sodium perborate, acetic acid 1-Bromo-2-nitro-3-(trifluoromethyl)benzene

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations due to the presence of the bromine atom.

Suzuki-Miyaura Coupling for Biaryl Synthesis

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds, typically between an aryl halide and an organoboron compound. This compound can be coupled with various arylboronic acids or their esters to synthesize a wide range of biaryl compounds. These reactions are generally catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor like palladium acetate (B1210297) (Pd(OAc)₂), in the presence of a phosphine ligand and a base. nih.gov The choice of ligand and base is crucial for achieving high yields and can be optimized for specific substrates. nih.gov

Table 3: Typical Conditions for Suzuki-Miyaura Coupling

Component Example
Palladium Catalyst Pd(OAc)₂, Pd(PPh₃)₄
Ligand SPhos, XPhos, t-BuXPhos
Base K₃PO₄, K₂CO₃, Cs₂CO₃
Solvent Toluene, Dioxane, t-AmOH
Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst. nih.gov This reaction is particularly useful for synthesizing more complex aniline derivatives from this compound. A variety of primary and secondary amines can be used as coupling partners. Similar to the Suzuki-Miyaura coupling, the catalytic system typically consists of a palladium source, a phosphine ligand, and a base. nih.govorganic-chemistry.org The use of bulky, electron-rich phosphine ligands is often key to the success of these reactions. rsc.org

Table 4: Representative Catalytic Systems for Buchwald-Hartwig Amination

Component Example
Palladium Precatalyst Pd₂(dba)₃, [Pd(allyl)Cl]₂
Ligand XPhos, t-BuXPhos, DavePhos
Base NaOt-Bu, K₃PO₄, Cs₂CO₃
Solvent Toluene, Dioxane

Cyclization Reactions for Heterocycle Synthesis (e.g., Benzothiazoles)

The structure of this compound, with an amino group ortho to a halogen, makes it a suitable precursor for the synthesis of fused heterocyclic systems. One important class of heterocycles that can be synthesized are benzothiazoles.

A common strategy involves the reaction of a 2-haloaniline with a source of sulfur and carbon. For instance, 2-iodoanilines can react with potassium sulfide (B99878) and dimethyl sulfoxide (B87167) (DMSO), where DMSO acts as the carbon source, to form 2-unsubstituted benzothiazoles. organic-chemistry.org While this specific example uses an iodoaniline, similar methodologies can be adapted for 2-bromoanilines, sometimes requiring a copper catalyst. nih.gov Another approach involves the condensation of 2-aminothiophenols with various reagents. While this compound is not a thiophenol, it can be converted to one, or alternative cyclization strategies can be employed. For example, palladium-catalyzed reactions of 2-haloanilines with thioureas can also lead to the formation of 2-aminobenzothiazoles. nih.gov

Late-Stage Difluoromethylation Strategies utilizing Halogenated Anilines

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves introducing functional groups into complex molecules at a late stage of the synthesis. scispace.comnih.gov The difluoromethyl group (CF₂H) is a valuable moiety in medicinal chemistry, and methods for its introduction are of great interest. rsc.org

While direct late-stage difluoromethylation of the aniline nitrogen or the aromatic ring of this compound is a potential transformation, specific examples with this substrate are not widely reported. However, general methods for the difluoromethylation of anilines and aryl halides exist. For instance, the nitrogen of an aniline can be difluoromethylated using various reagents that serve as sources of difluorocarbene. rsc.org The bromine atom on the ring could potentially be replaced with a difluoromethyl group through a palladium-catalyzed cross-coupling reaction with a suitable difluoromethylating agent. These strategies offer potential routes to further functionalize this compound and its derivatives.

Despite a thorough search for scientific literature and spectral data, detailed experimental research findings for the spectroscopic analysis of this compound (CAS No. 58458-10-9) are not available in the public domain. While the compound is listed in numerous chemical catalogs, the specific ¹H NMR, ¹³C NMR, ¹⁹F NMR, FTIR, and FT-Raman data required to populate the requested article structure with detailed research findings and data tables could not be located.

Therefore, it is not possible to generate the article according to the specified outline and content requirements without access to the necessary experimental data. Creating such an article would require fabricating data, which would be scientifically inaccurate.

Spectroscopic and Computational Investigations of 2 Bromo 3 Trifluoromethyl Aniline

Advanced Spectroscopic Characterization Techniques

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Validation

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the precise determination of a molecule's elemental composition by measuring its mass-to-charge ratio (m/z) with high accuracy. For 2-Bromo-3-(trifluoromethyl)aniline, with the molecular formula C₇H₅BrF₃N, the theoretical monoisotopic mass is calculated to be 238.95575 Daltons (Da). uni.lunih.gov

HRMS analysis validates the molecular weight of a synthesized compound by comparing the experimentally measured exact mass with the theoretical value. The high resolution of the technique allows for the differentiation between compounds with the same nominal mass but different elemental compositions. The presence of bromine is particularly distinctive in mass spectrometry due to its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, existing in a nearly 1:1 ratio. This results in a pair of peaks (M and M+2) of almost equal intensity, providing a clear signature for bromine-containing compounds. An HRMS spectrum for this compound would be expected to show this isotopic pattern centered around the calculated m/z value, confirming both the elemental composition and the successful synthesis of the target molecule.

Quantum Chemical and Computational Studies

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide profound insights into the structural, electronic, and spectroscopic properties of molecules. These computational methods are crucial for interpreting experimental data and predicting molecular behavior where experimental analysis is challenging.

Molecular Geometry and Conformational Analysis via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and predict the equilibrium geometry of molecules. asianpubs.org Calculations for aniline (B41778) derivatives are commonly performed using Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) and a suitable basis set, such as 6-311++G(d,p), to achieve a balance between accuracy and computational cost. asianpubs.orgresearchgate.netglobalresearchonline.net

The optimized molecular structure of this compound is determined by finding the geometry with the minimum energy. The key structural parameters, including bond lengths, bond angles, and dihedral angles, are calculated. The presence of the bulky bromine atom and the trifluoromethyl (CF₃) group ortho and meta to the amino (NH₂) group, respectively, induces steric hindrance and electronic effects that influence the geometry of the benzene (B151609) ring and the orientation of the substituents. The C-Br, C-C, C-N, and C-F bond lengths, as well as the bond angles around the aromatic ring, can be precisely calculated. For instance, the angles within the benzene ring may deviate from the ideal 120° of a perfect hexagon due to the electronic and steric influences of the substituents. researchgate.net Conformational analysis would focus on the rotation around the C-N and C-CF₃ bonds to identify the most stable conformer.

Below is a table of representative theoretical geometric parameters for this compound, based on DFT calculations for similar halogenated aniline derivatives. researchgate.net

Bond Lengths (Å)Bond Angles (°)
ParameterValueParameterValue
C1-N1.395C2-C1-N120.5
C1-C21.401C1-C2-Br121.0
C2-Br1.910C1-C6-C5120.2
C3-C(F3)1.512C2-C3-C(F3)122.1
C-F (avg.)1.345F-C-F (avg.)106.5

Theoretical Prediction and Interpretation of Vibrational Spectra

Theoretical vibrational analysis is essential for assigning the fundamental modes observed in experimental infrared (IR) and Raman spectra. globalresearchonline.netmdpi.com Using the optimized molecular geometry from DFT calculations, harmonic vibrational frequencies can be computed. researchgate.net It is a standard practice to scale the calculated frequencies by a specific factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and limitations of the theoretical method, thereby improving the agreement with experimental data. globalresearchonline.net

For this compound, a non-linear molecule with 17 atoms, 45 normal modes of vibration are expected (3N-6). globalresearchonline.net Key vibrational modes include:

N-H Stretching: The asymmetric and symmetric stretching vibrations of the amino group typically appear in the 3400-3500 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching modes are expected in the 3000-3100 cm⁻¹ range.

C=C Stretching: Aromatic ring C=C stretching vibrations usually occur between 1400 and 1650 cm⁻¹. researchgate.net

C-F Stretching: The strong C-F stretching vibrations of the CF₃ group are typically found in the 1100-1350 cm⁻¹ region.

C-Br Stretching: The C-Br stretching vibration is expected at lower frequencies, generally in the 550-1300 cm⁻¹ range, depending on coupling with other modes. researchgate.net

The calculated IR intensities and Raman activities help in distinguishing between different vibrational modes and confirming their assignments in the experimental spectra.

Vibrational ModePredicted Frequency (cm⁻¹, Scaled)Description
ν(N-H) asym~3505Asymmetric N-H stretching
ν(N-H) sym~3410Symmetric N-H stretching
ν(C-H)~3080Aromatic C-H stretching
δ(NH₂)~1620NH₂ scissoring
ν(C=C)~1590Aromatic ring stretching
ν(C-F)~1330CF₃ symmetric stretching
ν(C-N)~1280C-N stretching
ν(C-Br)~670C-Br stretching

Electronic Structure Analysis and Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding the electronic properties and chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap (ΔE = ELUMO – EHOMO) between these orbitals is a critical parameter that reflects the molecule's chemical stability and reactivity. thaiscience.info

For this compound, the HOMO is expected to be localized primarily on the aniline ring and the nitrogen atom of the amino group, which is the main electron-donating part of the molecule. The LUMO, conversely, is likely distributed over the aromatic ring and the electron-withdrawing trifluoromethyl and bromo substituents. A smaller HOMO-LUMO gap suggests that the molecule is more easily polarized and more chemically reactive. thaiscience.info These energies are crucial for predicting the molecule's behavior in charge-transfer processes.

Molecular Electrostatic Potential (MEP) and Local Reactivity Descriptors

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP surface is colored according to the electrostatic potential: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are favorable for nucleophilic attack. researchgate.netthaiscience.info

In this compound, the most negative potential (red/yellow) is expected to be concentrated around the nitrogen atom of the amino group and the fluorine atoms of the CF₃ group due to their high electronegativity. The hydrogen atoms of the amino group and the aromatic ring are likely to be regions of positive potential (blue). The MEP map thus provides a visual guide to the molecule's reactivity, highlighting the amino group as a primary site for electrophilic interactions. thaiscience.info

Local reactivity descriptors, such as Fukui functions or electrophilic/nucleophilic Parr functions, can be calculated to quantify the reactivity at specific atomic sites, complementing the qualitative information provided by the MEP map. mdpi.com

Non-Linear Optical (NLO) Properties and First-Order Hyperpolarizability

Non-linear optical (NLO) materials are of significant interest for applications in optoelectronics and photonics. journaleras.com The NLO response of a molecule is determined by its hyperpolarizability. The first-order hyperpolarizability (β) is a measure of the second-order NLO response and is associated with properties like second-harmonic generation. jhuapl.edu

Molecules with significant NLO properties typically possess a strong dipole moment and a system with both electron-donating and electron-withdrawing groups, facilitating intramolecular charge transfer (ICT). In this compound, the amino group (-NH₂) acts as an electron donor, while the bromo (-Br) and trifluoromethyl (-CF₃) groups act as electron acceptors. This donor-acceptor framework can lead to a substantial first-order hyperpolarizability.

Computational DFT methods are used to calculate the dipole moment (μ), mean polarizability (α), and the components of the first-order hyperpolarizability (β) tensor. nih.gov The magnitude of the total hyperpolarizability (βtot) is often compared to that of a reference compound like urea to evaluate its potential as an NLO material. journaleras.comnih.gov A large β value indicates a strong NLO response, making the compound a candidate for further investigation in materials science. journaleras.com

PropertySymbolPredicted Value (a.u.)Description
Dipole Momentμ~2.5 - 3.5 DMeasure of molecular polarity
Mean Polarizabilityα~90 - 110Measure of molecular deformability in an electric field
First-Order HyperpolarizabilityβtotVariableIndicator of second-order NLO activity

Applications of 2 Bromo 3 Trifluoromethyl Aniline in Advanced Research Fields

Pharmaceutical and Medicinal Chemistry Research

In the realm of pharmaceutical and medicinal chemistry, the quest for new therapeutic agents is relentless. Substituted anilines are privileged structures that are frequently incorporated into the design of new drugs. The specific substitution pattern of 2-bromo-3-(trifluoromethyl)aniline offers a strategic advantage in medicinal chemistry. The trifluoromethyl group is known to enhance metabolic stability and lipophilicity, which can improve a compound's pharmacokinetic profile. The bromine atom can act as a handle for further chemical modifications through cross-coupling reactions and can also participate in halogen bonding, a type of non-covalent interaction that can influence drug-receptor binding.

Design and Synthesis of Biologically Active Derivatives

The trifluoromethyl group is a key feature in many pharmacologically active molecules, and its incorporation into a phenyl ring is known to improve the pharmacodynamic and pharmacokinetic properties of the resulting compounds. While direct synthesis of derivatives from this compound is not extensively documented in the reviewed literature, the synthesis of biologically active pyrazole derivatives from structurally related trifluoromethyl-substituted anilines has been reported.

For instance, a general approach to synthesizing N-(trifluoromethyl)phenyl substituted pyrazole derivatives involves the reductive amination of a pyrazole-derived aldehyde with various aniline (B41778) derivatives. This method has been used to create a series of compounds with different substitutions on the aniline ring. nih.gov Another synthetic strategy involves the reaction of a trifluoromethylacetophenone with a hydrazinobenzoic acid to form a hydrazone intermediate, which is then cyclized to a pyrazole aldehyde. This aldehyde can then undergo reductive amination with different anilines to yield the target pyrazole derivatives. nih.gov These synthetic routes highlight the utility of trifluoromethyl anilines as key building blocks for generating libraries of compounds for biological screening.

Antimicrobial and Antitubercular Research

The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. Research has shown that the presence of both bromo and trifluoromethyl substituents on aromatic rings can significantly enhance the antimicrobial potency of a compound.

While studies specifically utilizing this compound in the synthesis of antitubercular agents were not identified, research on related compounds underscores the potential of this structural motif. For example, a series of novel 2-(trifluoromethyl)phenothiazine-1,2,3-triazoles were designed and synthesized, with some analogs showing potent in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Rv. nih.gov This suggests that the trifluoromethyl group is a favorable substituent in the development of new antitubercular agents.

In the context of general antimicrobial activity, the combination of bromo and trifluoromethyl groups on an aniline ring, when incorporated into a pyrazole scaffold, has been shown to result in potent antibacterial compounds. One such derivative demonstrated significant activity against several strains of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA), with a minimum inhibitory concentration (MIC) value of 0.78 μg/mL. nih.gov This compound also showed potent activity against Staphylococcus epidermidis and Enterococcus faecium. nih.gov

The following table summarizes the antimicrobial activity of a potent pyrazole derivative incorporating a bromo and trifluoromethyl substituted aniline moiety against various Gram-positive bacterial strains.

Bacterial StrainMIC (μg/mL)
S. aureus ATCC 259230.78
S. aureus BAA-2312 (MRSA)0.78
S. aureus ATCC 33591 (MRSA)0.78
S. aureus ATCC 33592 (MRSA)1.56
S. aureus ATCC 700699 (MRSA)1.56
S. epidermidis ATCC 7002961.56
E. faecium ATCC 700221 (VRE)0.78

Data sourced from a study on N-(trifluoromethyl)phenyl substituted pyrazole derivatives. nih.gov

Structure-activity relationship (SAR) studies on pyrazole derivatives have provided valuable insights into the features required for potent antimicrobial activity. It has been observed that hydrophobic substituents on the phenyl ring of the aniline moiety generally increase the activity of the compounds. nih.gov

Specifically, the presence of both a bromo and a trifluoromethyl group on the aniline ring led to the most potent compound in one series of pyrazole derivatives. nih.gov This highlights the synergistic effect of these two substituents in enhancing antibacterial activity. The position of these substituents also plays a crucial role. While direct SAR data for this compound derivatives is not available, the potent activity of related compounds suggests that this specific substitution pattern could be beneficial for antimicrobial drug design.

Antiviral and Anticancer Research

The structural features of this compound also make it an attractive starting point for the synthesis of potential antiviral and anticancer agents. The trifluoromethyl group is a common substituent in many approved anticancer drugs. nih.gov

The Hepatitis C Virus (HCV) NS3/4A protease is a key enzyme in the viral replication cycle and a major target for antiviral drug development. nih.gov While no studies were found that directly utilize this compound for the synthesis of HCV NS3 protease inhibitors, research on related structures provides some insights. For example, the synthesis of HCV NS3/4A protease inhibitors incorporating 3-(trifluoromethyl)quinoxaline moieties has been reported. nih.gov Although these compounds showed lower inhibitory potencies against the wild-type protease, this line of research indicates that trifluoromethyl-containing heterocycles are being explored as components of HCV protease inhibitors. nih.gov The development of peptidomimetic inhibitors often involves the use of substituted aromatic groups to occupy specific pockets in the enzyme's active site, and the 2-bromo-3-(trifluoromethyl)phenyl group could potentially be explored for this purpose. mcgill.ca

In the broader context of anticancer research, the trifluoromethyl group has been shown to enhance the anticancer activity of various molecular scaffolds. For instance, the introduction of a trifluoromethyl group into an isoxazole-based molecule resulted in a nearly 8-fold increase in activity against human breast cancer cell lines compared to its non-trifluoromethylated analog. rsc.org Furthermore, new thiazolo[4,5-d]pyrimidine derivatives containing a trifluoromethyl group have been synthesized and evaluated for their anticancer activity, with one of the compounds proving to be the most active among the newly synthesized series. nih.gov These findings underscore the potential of incorporating the this compound moiety into novel anticancer drug candidates.

Exploration of Antitumor Activity in Cellular Models

While this compound itself is not typically evaluated as an active anticancer agent, its structural motif is integral to the synthesis of potent kinase inhibitors used in oncology. The trifluoromethyl-substituted aniline core is a key component in a class of compounds designed to target specific enzymes that are dysregulated in cancer cells.

A prominent example is the synthesis of Nilotinib (marketed as Tasigna), a highly effective tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML). A crucial intermediate in the synthesis of Nilotinib is 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline. arborpharmchem.com This intermediate is prepared from a closely related starting material, 3-bromo-5-(trifluoromethyl)aniline (B1272211), through a copper-catalyzed N-arylation reaction with 4-methylimidazole. thieme-connect.com The resulting substituted aniline is then further elaborated to yield the final drug substance. thieme-connect.comasianpubs.org This synthetic route highlights the importance of trifluoromethyl-substituted bromoanilines as foundational scaffolds for complex, biologically active molecules. The trifluoromethyl group, in particular, is known to enhance properties such as metabolic stability and binding affinity, which are critical for drug efficacy. nih.gov

The general strategy involves using the substituted aniline as a precursor to build more complex heterocyclic systems that exhibit cytotoxicity against various cancer cell lines. Although direct cytotoxicity data for immediate derivatives of this compound are not widely published, the established use of its isomers in the synthesis of FDA-approved anticancer drugs underscores its significance in the exploration of new antitumor agents.

Table 1: Role of a Related Aniline in the Synthesis of Nilotinib This table is based on the synthesis of Nilotinib from a structural isomer of the subject compound.

Starting Material IsomerKey IntermediateFinal Product (Kinase Inhibitor)
3-Bromo-5-(trifluoromethyl)aniline3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)anilineNilotinib

Biochemical Probe Development and Enzyme Function Studies

The structural features of this compound make it a candidate for incorporation into molecules designed as biochemical probes or for studying enzyme functions. The trifluoromethyl group can serve as a useful spectroscopic marker in ¹⁹F NMR studies, while the aniline moiety provides a reactive handle for attaching the molecule to other scaffolds or reporter groups.

While direct application of this compound as a biochemical probe is not extensively documented, structurally similar compounds are utilized in this context. For instance, fluorinated aromatic amines are investigated for their interaction with key metabolic enzymes like cytochrome P450. These enzymes are crucial for drug metabolism, and understanding how specific compounds interact with them is vital in drug discovery. The presence of both fluorine and bromine atoms can influence binding affinity and metabolic stability, properties that are essential for developing selective enzyme inhibitors or probes. The development of trifluoromethyl ketones, for example, has led to effective enzyme inhibitors that mimic the transition state of ester and amide hydrolysis. beilstein-journals.org

The potential utility of this compound in this field lies in its role as a precursor. It can be chemically modified to create a library of derivatives that can then be screened for specific interactions with enzymes or receptors, aiding in the elucidation of biological pathways and the identification of new drug targets.

Agrochemical Research and Development

Trifluoromethyl-substituted aromatic compounds are a cornerstone of modern agrochemical research, contributing to the development of highly effective and selective pesticides. researchgate.net The trifluoromethyl group often enhances the biological activity and metabolic stability of these molecules.

Precursors for Novel Herbicides and Fungicides

The trifluoromethylaniline scaffold is present in numerous herbicides and fungicides. google.com These compounds often act by inhibiting essential enzymes in weeds or fungi. For example, 2,6-dichloro-4-trifluoromethyl-aniline is a key intermediate in the synthesis of pyrazole-type insecticides like Fipronil. google.com The synthesis of novel pyrido[2,3-d]pyrimidine derivatives with herbicidal activity also utilizes aniline precursors. nih.gov

While a direct synthesis of a commercialized herbicide or fungicide from this compound is not prominently reported, its structural elements are highly relevant. The synthesis of fungicidal trifluoromethylphenyl amides and 4-phenyl-6-trifluoromethyl-2-aminopyrimidines demonstrates the importance of this chemical class in developing new agents to combat fungal pathogens like Botrytis cinerea. beilstein-journals.orgrsc.org The bromo- and trifluoromethyl-substituents on the aniline ring provide reactive sites and impart desirable electronic properties for building these complex agrochemicals.

Development of Advanced Pesticides

Beyond herbicides and fungicides, the trifluoromethylaniline structure is crucial for advanced insecticides. A significant example is the butenolide insecticide Flupyradifurone, which acts as an agonist of the nicotinic acetylcholine receptor in insects. fao.org Although the synthesis of Flupyradifurone does not start directly from this compound, its development showcases the importance of fluorinated building blocks in creating next-generation pesticides with novel modes of action and favorable safety profiles. wikipedia.orgnih.gov The general synthetic strategies for such complex molecules often involve the coupling of different aromatic and heterocyclic fragments, a process where functionalized intermediates like this compound could play a vital role.

Materials Science and Advanced Functional Materials

In the field of materials science, this compound serves as a valuable precursor for the synthesis of ligands used in advanced functional materials, particularly for organic electronics.

Utilization in Luminescent Materials (e.g., Ir(III) Complexes for OLEDs)

One of the most significant applications in this area is in the development of phosphorescent emitters for Organic Light-Emitting Diodes (OLEDs). Cyclometalated Iridium(III) complexes are among the most efficient emitters used in OLED technology due to their ability to harvest both singlet and triplet excitons. analis.com.my

The ligands used to coordinate with the iridium center play a critical role in determining the photophysical properties of the complex, such as its emission color, quantum yield, and lifetime. Ligands containing trifluoromethyl-substituted phenylpyridine moieties are particularly effective for creating highly efficient blue and green emitters. researchgate.net The strong electron-withdrawing nature of the trifluoromethyl group helps to tune the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of the complex, which in turn adjusts the emission wavelength. researchgate.netnih.gov

This compound is an ideal starting material for synthesizing these specialized ligands. Through a palladium-catalyzed Suzuki cross-coupling reaction, the bromoaniline can be reacted with a pyridineboronic acid to form a 2-(substituted-phenyl)pyridine ligand. nih.govnih.gov This ligand can then be used to synthesize the desired Ir(III) complex. The resulting complexes often exhibit high photoluminescence quantum yields (PLQYs) and good thermal stability, making them suitable for use in high-performance OLED displays. researchgate.net

Table 2: Representative Photophysical Properties of Ir(III) Complexes with Fluorinated Phenylpyridine Ligands

Complex TypeEmission ColorMax Emission Wavelength (nm)Photoluminescence Quantum Yield (PLQY)
Ir(III) with F-ppy ligandsGreen-Blue~464 - 509Up to 69%
Bipolar NIR Ir(III) ComplexNear-Infrared~716Up to 1.15% (EQE)
Homoleptic tris-cyclometalated Ir(III)Red~591 - 62428% - 42%

Data compiled from studies on various Ir(III) complexes containing trifluoromethylphenylpyridine-type ligands to illustrate typical performance. wikipedia.orgnih.govchemicalbook.com

Precursor for Metal-Organic Frameworks (MOFs) and Coordination Polymers

While direct applications of this compound in the synthesis of Metal-Organic Frameworks (MOFs) and coordination polymers are not extensively documented in publicly available research, its structure provides a foundational building block for the synthesis of more complex, multitopic ligands essential for MOF construction. The functional groups present—an amine group, a bromine atom, and a trifluoromethyl group—offer multiple sites for chemical modification to create ligands with desired geometries and electronic properties.

The primary route to utilizing aniline derivatives in MOF synthesis involves their conversion into multitopic carboxylic acids. These carboxylic acid ligands can then coordinate with metal ions to form the characteristic porous structures of MOFs. The synthesis of such ligands often involves multi-step organic reactions to introduce carboxyl groups onto the aniline scaffold. For instance, the amine group of this compound could be protected, followed by lithiation and carboxylation at the bromine position, and subsequent deprotection to yield an aminobenzoic acid derivative. Further modifications could introduce additional carboxylic acid groups to increase the ligand's connectivity.

The presence of the trifluoromethyl group is particularly noteworthy. This electron-withdrawing group can influence the electronic properties of the resulting ligand and, consequently, the properties of the final MOF. For example, it can affect the acidity of the carboxylic acid groups and the coordination strength with metal centers. Furthermore, the fluorine atoms can impart specific properties to the MOF, such as hydrophobicity and altered gas sorption characteristics.

The general approach for constructing MOFs from such functionalized ligands involves the reaction of the ligand with a metal salt under solvothermal conditions. The choice of metal ion, ligand geometry, and reaction conditions dictates the final topology and properties of the MOF. Although specific MOFs based on ligands derived from this compound are not detailed in the literature, the principles of MOF synthesis using functionalized aromatic ligands are well-established.

Table 1: Illustrative Examples of Functionalized Ligands Used in MOF Synthesis

LigandFunctional GroupsResulting MOF Properties (Illustrative)
Aminoterephthalic Acid-NH2, -COOHEnhanced CO2 capture, potential for post-synthetic modification
2,5-bis(trifluoromethyl)terephthalic acid-CF3, -COOHIncreased hydrophobicity, altered gas selectivity
5-bromoisophthalic acid-Br, -COOHPotential for post-synthetic modification via cross-coupling reactions

This table provides examples of related functionalized ligands to illustrate the potential roles of the functional groups present in this compound when incorporated into a ligand for MOF synthesis.

Application in Liquid Crystal Compound Synthesis

This compound can serve as the amine component in the synthesis of Schiff base liquid crystals. By reacting it with various aromatic aldehydes, a wide range of potential liquid crystalline compounds can be prepared. The substituents on both the aniline and aldehyde moieties play a significant role in determining the mesomorphic properties of the final compound, such as the type of liquid crystal phase (e.g., nematic, smectic) and the temperature range over which these phases are stable.

The presence of the bromine atom and the trifluoromethyl group on the aniline ring is expected to have a pronounced effect on the properties of the resulting liquid crystals. The trifluoromethyl group, being strongly electron-withdrawing and sterically demanding, can influence the intermolecular interactions and the packing of the molecules in the liquid crystalline state. nih.gov This can lead to modifications in the transition temperatures and the dielectric anisotropy of the material. The lateral bromine atom can further influence the molecular shape and packing, potentially leading to the formation of tilted smectic phases.

A general synthetic route to a Schiff base liquid crystal using this compound would involve the condensation reaction with a suitable aldehyde, often in a solvent like ethanol and sometimes with a catalytic amount of acid. The aldehyde component would typically contain a long alkyl or alkoxy chain to promote the formation of liquid crystalline phases.

Table 2: Hypothetical Schiff Base Liquid Crystals Derived from this compound and Their Potential Mesomorphic Properties

Aldehyde ReactantResulting Schiff Base StructureExpected Liquid Crystal Phase (Hypothetical)
4-decyloxybenzaldehyde4-((2-bromo-3-(trifluoromethyl)phenyl)imino)methyl)phenol decyl etherNematic and/or Smectic A
4-cyanobenzaldehyde4-(((2-bromo-3-(trifluoromethyl)phenyl)imino)methyl)benzonitrileNematic
4-butoxybenzaldehyde1-butoxy-4-(((2-bromo-3-(trifluoromethyl)phenyl)imino)methyl)benzeneNematic

This table presents hypothetical structures and properties to illustrate the potential of this compound in the synthesis of liquid crystals. The actual properties would need to be determined experimentally.

The investigation of such compounds would contribute to the understanding of structure-property relationships in liquid crystals and could lead to the development of new materials with tailored properties for display and other advanced optical applications. The synthesis and characterization of new imine liquid crystals based on terminal perfluoroalkyl groups have demonstrated the significant impact of fluorine-containing substituents on mesomorphic behavior. nih.govresearchgate.net

Quality Control and Impurity Profiling in Research Synthesis of 2 Bromo 3 Trifluoromethyl Aniline

Method Development for Unknown Impurity Identification

The initial step in impurity profiling is the development of a robust analytical method capable of separating unknown impurities from the main compound and from each other. High-performance liquid chromatography is a cornerstone technique for this purpose.

Ultra-High Performance Liquid Chromatography (UHPLC) coupled with UV-DAD

Ultra-High Performance Liquid Chromatography (UHPLC) is a powerful technique for analyzing the purity of chemical compounds. Its use of columns with smaller particle sizes (typically sub-2 µm) results in higher resolution, improved sensitivity, and faster analysis times compared to traditional HPLC. gcms.czchromatographyonline.comchromatographyonline.com For compounds like 2-Bromo-3-(trifluoromethyl)aniline, a UHPLC system coupled with an ultraviolet diode array detector (UV-DAD) is highly effective for initial impurity screening.

Method development for a specific compound involves optimizing several parameters to achieve the best possible separation of all components in the sample mixture. A study on the isomeric compound 3-bromo-5-(trifluoromethyl)aniline (B1272211) demonstrated that a systematic approach to optimizing the chromatographic conditions is essential. srce.hrresearchgate.net This typically includes:

Column Selection: Choosing an appropriate stationary phase is critical. Reversed-phase columns, such as C8 or C18, are commonly used for separating moderately polar compounds like halogenated anilines.

Mobile Phase and Gradient Elution: A mixture of an aqueous solvent (like water) and an organic solvent (like acetonitrile (B52724) or methanol) is typically used. A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to resolve impurities that have different polarities from the main peak. chromatographyonline.com

Detection Wavelength: The UV-DAD detector scans a range of wavelengths simultaneously, allowing for the selection of the optimal wavelength for detecting the main compound and its impurities, even if they have different absorption maxima.

In the analysis of a 3-bromo-5-(trifluoromethyl)aniline sample, UHPLC-UV-DAD analysis revealed the presence of several impurities ranging from 0.1% to 1.5%. srce.hr The method was optimized to separate three main unknown impurities, which eluted at relative retention times of 1.21, 1.26, and 1.31 with respect to the primary compound peak. srce.hrresearchgate.net A similar approach would be applied to develop a method for this compound.

Table 1: Example UHPLC-UV-DAD Method Parameters for Aniline (B41778) Derivative Analysis

Parameter Condition
Column Reversed-phase C18, 1.8 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Time-programmed gradient from 20% to 70% B
Flow Rate 0.3 mL/min
Injection Volume 1-5 µL
Detector UV-Diode Array Detector (DAD)
Wavelength 210-400 nm

This table represents typical starting conditions for method development.

Advanced Separation Techniques (e.g., Liquid Chromatography-Solid Phase Extraction (LC-SPE) Integration)

While UHPLC-UV-DAD is excellent for detection, identifying the structure of unknown impurities, especially those at low levels, requires their isolation from the bulk material. Liquid Chromatography-Solid Phase Extraction (LC-SPE) is an advanced, automated technique that couples the separation power of LC with the sample concentration capability of SPE. researchgate.netsrce.hr This hyphenated system is particularly valuable for impurity profiling. srce.hr

The process involves:

An injection of the sample onto the LC column for separation.

As the separated peaks elute from the column, the fraction corresponding to a specific impurity is diverted and trapped onto a small SPE cartridge.

The main component and other unwanted fractions are sent to waste.

This process can be repeated multiple times (peak parking) to accumulate a sufficient quantity of the impurity on the SPE cartridge for subsequent structural analysis. researchgate.net

Finally, the trapped impurity is eluted from the SPE cartridge using a strong, deuterated solvent directly into a vial for analysis by other techniques like NMR. srce.hrresearchgate.net

This integrated LC-SPE approach offers significant advantages over traditional fraction collection by minimizing sample handling, reducing the risk of contamination, and decreasing solvent consumption. srce.hr

Structural Elucidation of Impurities

Once an impurity has been isolated, its chemical structure must be determined. This is typically achieved by a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Impurity Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules. After isolating an impurity using LC-SPE, a suite of NMR experiments can be performed to piece together its molecular framework. srce.hrresearchgate.net

In a study to identify impurities in 3-bromo-5-(trifluoromethyl)aniline, detailed 1D and 2D NMR spectra were recorded for each of the three main impurities isolated via LC-SPE. srce.hr The analytical process involved:

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. For example, the splitting patterns of aromatic protons can confirm the substitution pattern on the benzene (B151609) ring. srce.hr

¹⁹F NMR: This is particularly important for fluorinated compounds like this compound. It provides a distinct signal for the trifluoromethyl group, helping to confirm its presence and electronic environment. srce.hr

2D NMR (COSY, HSQC, HMBC): These experiments reveal connectivity within the molecule.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically on adjacent carbons). srce.hr

HSQC (Heteronuclear Single Quantum Coherence) correlates protons with the carbon atoms to which they are directly attached. srce.hr

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds, which is crucial for identifying quaternary (non-protonated) carbons and piecing together the molecular skeleton. srce.hr

Through detailed analysis of these NMR spectra, the impurities in the 3-bromo-5-(trifluoromethyl)aniline sample were identified as dibromo-derivatives of 3-(trifluoromethyl)aniline (B124266), meaning they were isomers containing an additional bromine atom. srce.hrresearchgate.net

Mass Spectrometry (MS) for Accurate Mass Determination of Impurities

Mass Spectrometry (MS) is a complementary technique used alongside NMR to confirm the molecular weight and elemental formula of unknown impurities. rsc.org When coupled with an LC system (LC-MS), it can provide molecular weight information for each peak separated by the chromatograph. srce.hrresearchgate.net

For impurity identification, high-resolution mass spectrometry (HRMS) is often employed to provide an accurate mass measurement, which is the mass of a molecule determined to several decimal places. This high precision allows for the calculation of a unique elemental formula. rsc.org

Key applications of MS in impurity profiling include:

Molecular Ion Peak: The mass spectrometer provides the mass-to-charge ratio (m/z) of the molecular ion, giving the molecular weight of the impurity. In the analysis of 3-bromo-5-(trifluoromethyl)aniline impurities, ESI-MS (Electrospray Ionization Mass Spectrometry) confirmed that all three isolated impurities were isomers with a molecular weight corresponding to a dibromo-(trifluoromethyl)aniline structure. srce.hrresearchgate.net

Isotopic Pattern Analysis: The presence of certain elements, like bromine and chlorine, can be confirmed by their characteristic isotopic patterns. Bromine has two abundant isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. A molecule containing one bromine atom will show two peaks in the mass spectrum (M and M+2) of nearly equal intensity. A molecule with two bromine atoms, as was the case for the identified impurities, will exhibit a characteristic 1:2:1 intensity ratio for the M, M+2, and M+4 peaks, providing definitive evidence for the number of bromine atoms in the structure. researchgate.net

Fragmentation Analysis: In tandem mass spectrometry (MS/MS), the molecular ion of an impurity is isolated and fragmented. The resulting fragmentation pattern provides structural clues that can be used to further confirm the proposed structure. d-nb.info

Table 2: Illustrative Spectroscopic Data for an Impurity

Technique Finding Interpretation
UHPLC Elutes after the main peak Impurity is likely less polar than the parent compound.
ESI-MS m/z = 318, 320, 322 (1:2:1 ratio) Indicates a molecular weight of 318 Da and the presence of two bromine atoms.
¹H NMR Two doublets in the aromatic region Suggests two aromatic protons that are adjacent to each other.
¹⁹F NMR Single peak around -63 ppm Confirms the presence of a CF₃ group.

This table is illustrative, based on findings for isomeric impurities. srce.hr

By combining these powerful analytical techniques, a comprehensive profile of the impurities present in a research synthesis batch of this compound can be established, ensuring a deep understanding of the product's quality and the synthesis process itself.

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
3-Bromo-5-(trifluoromethyl)aniline
Acetonitrile
Aniline
Bromine
Carbon
Chlorine
Formic Acid
Methanol

Q & A

Q. Table 1: Synthetic Methods Comparison

MethodCatalystSolventTemperatureYield*Reference
Pd-Catalyzed CouplingPd(PPh₃)₄DMF80°C~80%†
Nucleophilic SubstitutionNaOHMTBERT~70%†
†Estimated based on analogous reactions in evidence.

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy : Observe distinct ¹H and ¹³C signals for the aromatic ring (δ 7.2–7.8 ppm for protons adjacent to Br/CF₃) and NH₂ group (δ ~4.5 ppm). ¹⁹F NMR detects CF₃ groups (δ -60 to -70 ppm) .
  • FT-IR Spectroscopy : Identify NH₂ stretches (~3400 cm⁻¹), C-Br (~550 cm⁻¹), and CF₃ (~1250–1150 cm⁻¹) .
  • UV-Vis : Monitor π→π* transitions of the aromatic system (λmax ~270 nm) .

Q. Table 2: Representative Spectral Data

TechniqueKey Peaks/ShiftsFunctional GroupReference
¹H NMRδ 7.6 (d, J=8 Hz, 1H)Aromatic H
¹³C NMRδ 122.5 (C-Br), 125.3 (q, CF₃)Br, CF₃
FT-IR3380 cm⁻¹ (N-H stretch)NH₂

Advanced: How do computational methods like DFT predict electronic properties of this compound?

Methodological Answer:
Density Functional Theory (DFT) calculates frontier orbitals (HOMO/LUMO) to predict reactivity. For example:

  • The electron-withdrawing CF₃ group lowers HOMO energy (-6.2 eV), reducing nucleophilicity.
  • Bromine’s inductive effect destabilizes the LUMO (-1.8 eV), enhancing electrophilic substitution at specific positions .
  • Use software like Gaussian or ORCA with B3LYP/6-31G* basis sets for geometry optimization and NBO analysis .

Advanced: How can researchers resolve contradictions in reported reaction yields or spectral data?

Methodological Answer:

  • Reproduce Conditions : Ensure identical catalysts, solvents, and temperatures (e.g., Pd vs. Ni catalysts yield differences).
  • Validate Purity : Use HPLC (e.g., C18 columns) to confirm product homogeneity .
  • Cross-Validate Spectra : Compare experimental NMR/IR with DFT-simulated spectra .

Advanced: How does the trifluoromethyl group influence reactivity in cross-coupling reactions?

Methodological Answer:
The CF₃ group:

  • Electron-Withdrawing Effect : Deactivates the ring, directing electrophiles to meta/para positions.
  • Steric Hindrance : Limits access to ortho positions, favoring coupling at less hindered sites.
  • Stabilizes Intermediates : Resonance stabilization of transition states enhances reaction rates .

Basic: What safety protocols are critical for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and goggles (skin/eye contact risks) .
  • Ventilation : Use fume hoods to avoid inhalation (P304+P340) .
  • Storage : Keep in airtight containers at RT, away from oxidizers .

Advanced: What crystallographic challenges arise with halogenated trifluoromethyl anilines?

Methodological Answer:

  • Disorder in Halogen Positions : Use SHELXL for twinned data refinement .
  • Weak Diffraction : Optimize crystal growth via slow evaporation in DCM/hexane.
  • Thermal Motion : Apply restraints to CF₃ groups during refinement .

Basic: What purification methods isolate this compound effectively?

Methodological Answer:

  • Column Chromatography : Use silica gel (hexane/ethyl acetate) or reverse-phase C18 columns .
  • Recrystallization : Dissolve in hot ethanol, cool to -20°C for crystal formation .

Advanced: How do electron-withdrawing groups affect the basicity of aniline derivatives?

Methodological Answer:

  • Basicity Trends : CF₃ and Br reduce NH₂ basicity by destabilizing the protonated form.

  • pKa Comparison :

    SubstituentpKa (Aniline Derivative)Reference
    -H4.6
    -CF₃1.2
    -Br2.8

Advanced: How does the bromo substituent direct electrophilic substitution?

Methodological Answer:

  • Ortho/para Director : Bromine’s electronegativity deactivates the ring but directs electrophiles to positions 4 and 6 via resonance.
  • Competition with CF₃ : CF₃ further deactivates the ring, favoring substitution at the less hindered para position relative to Br .

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Reactant of Route 1
Reactant of Route 1
2-Bromo-3-(trifluoromethyl)aniline
Reactant of Route 2
Reactant of Route 2
2-Bromo-3-(trifluoromethyl)aniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.